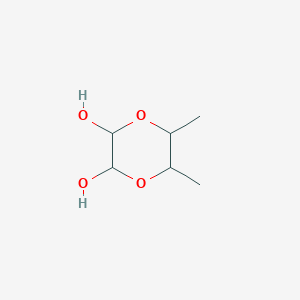
5,6-Dimethyl-1,4-dioxane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-1,4-dioxane-2,3-diol is an organic compound with a heterocyclic structure It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with two methyl groups attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1,4-dioxane-2,3-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another alternative synthesis involves the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.
化学反応の分析
Types of Reactions
5,6-Dimethyl-1,4-dioxane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups and other functional groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
5,6-Dimethyl-1,4-dioxane-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 5,6-Dimethyl-1,4-dioxane-2,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen . This resonance-stabilized anion can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different reactivity and applications.
Dioxolane: Another heterocyclic compound with a similar ring structure but different functional groups and properties.
Lactide (3,6-Dimethyl-1,4-dioxane-2,5-dione): A related compound used in polymer production.
Uniqueness
5,6-Dimethyl-1,4-dioxane-2,3-diol is unique due to its specific ring structure and the presence of two methyl groups, which influence its chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
32909-99-2 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
148.16 g/mol |
IUPAC名 |
5,6-dimethyl-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C6H12O4/c1-3-4(2)10-6(8)5(7)9-3/h3-8H,1-2H3 |
InChIキー |
PYQPLQRWOXQJFG-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(C(O1)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


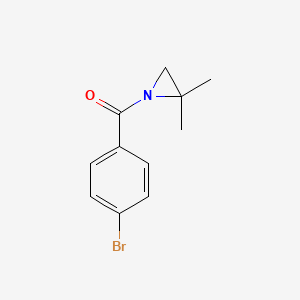
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
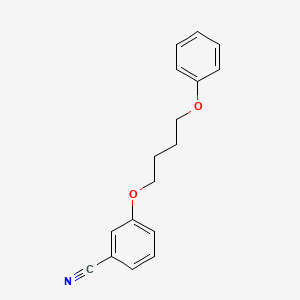



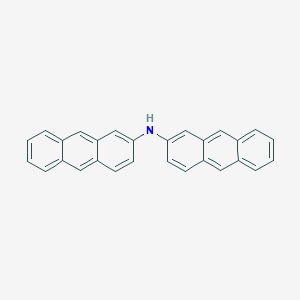

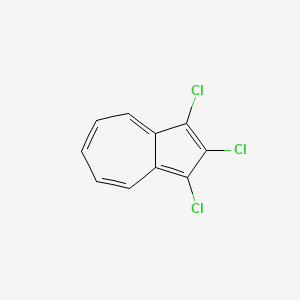
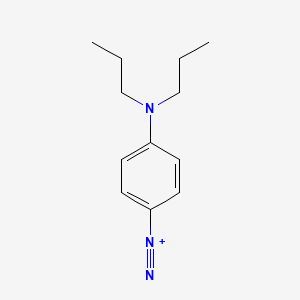
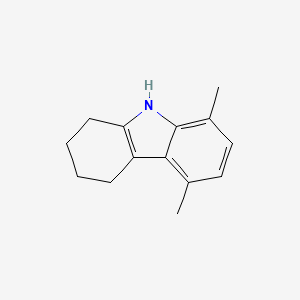
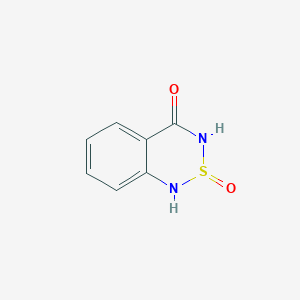
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
